molecular formula C7H14ClNO B2693133 [(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride CAS No. 2219376-43-7

[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride

Cat. No.: B2693133
CAS No.: 2219376-43-7
M. Wt: 163.65
InChI Key: IGLYYXORKQCAHX-NLRFIBDTSA-N
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Description

[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique three-dimensional configuration, which imparts specific chemical and biological properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone.

    Reduction: The ketone is reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Formation of Hydrochloride Salt: The resulting alcohol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reduction techniques with efficient catalysts to ensure high yield and purity.

    Purification: Employing crystallization or distillation methods to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The nitrogen atom allows for nucleophilic substitution reactions, where the hydrochloride can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. This compound may also act as a ligand, binding to receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one
  • (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Uniqueness

[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

[(1S,5S,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-4-6-1-5-2-8-3-7(5)6;/h5-9H,1-4H2;1H/t5-,6+,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLYYXORKQCAHX-NLRFIBDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2[C@@H]1CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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